Dihydrochlamydocin

Overview

Description

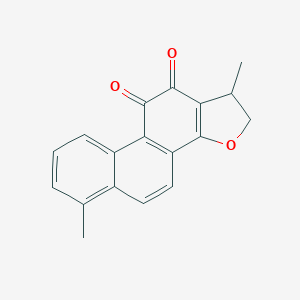

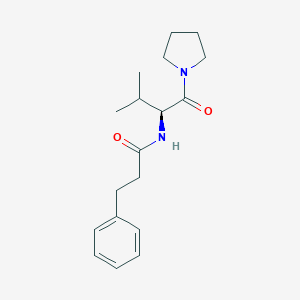

Dihydrochlamydocin is a cyclic tetrapeptide derivative of the histone deacetylase (HDAC) inhibitor chlamydocin . It inhibits histone H4 peptide deacetylation in HeLa cells . This compound shows strong cytostatic activity towards mastocytoma cells .

Synthesis Analysis

The stereoselective synthesis of this compound involves obtaining the chiral center at position 9 from natural tartaric acid . The conformation of the peptide ring and the stereo configuration in the vicinity of the epoxide ring have been established by a single‐crystal X‐ray study .Molecular Structure Analysis

This compound has a molecular formula of C28H40N4O6 and a formula weight of 528.6 . Its structure includes a β-lactam structure, which is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 855.8±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It is soluble in DMSO and ethanol .Scientific Research Applications

Conformational Analysis

Dihydrochlamydocin is a cyclic tetrapeptide with significant cytostatic activity. A study by Flippen and Karle (1976) explored its conformation using X-ray diffraction, revealing a unique trans conformation for all peptide units, which is a rare occurrence in cyclic tetrapeptides. This study contributes to understanding the structural aspects of this compound and similar compounds (Flippen & Karle, 1976).

Antichlamydial Activity

In the context of combating Chlamydia trachomatis, a major sexually transmitted bacterial disease, dihydrothiazepines, related to this compound, have shown promising antichlamydial activity. A study by de Campos et al. (2023) synthesized a dihydrothiazepine library, demonstrating their potential in selectively targeting ClpX, a key protein in the chlamydial lifecycle. This highlights the potential of this compound derivatives in the development of new antichlamydial drugs (de Campos et al., 2023).

Cytostatic Activity

The cytostatic activity of Chlamydocin and its metabolite, this compound, was discussed in a study by Closse and Huguenin (1974). They proposed the constitution of Chlamydocin based on chemical reactions and physical data. The biological activities of this compound and its derivatives, including this compound, indicate their potential in cytostatic applications (Closse & Huguenin, 1974).

Solution Structure Analysis

Mascagni et al. (1985) conducted a proton relaxation and two-dimensional NMR study on the [Ala4]-desdimethyl analogue of Chlamydocin, closely related to this compound. Their findings suggested that the crystal and solution conformations of these compounds are identical, offering valuable insights for the development of similar peptides (Mascagni, Gibbons, Rich, & Niccolai, 1985).

Mechanism of Action

Target of Action

Dihydrochlamydocin, also known as CHEMBL474318, primarily targets Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation.

Mode of Action

This compound acts as an inhibitor of HDACs . By inhibiting HDACs, this compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA configuration. This alteration can lead to changes in gene expression.

Biochemical Pathways

The inhibition of HDACs by this compound affects the histone acetylation-deacetylation pathway . This pathway is crucial for regulating gene expression. By inhibiting HDACs, this compound can alter the expression of genes, potentially leading to various downstream effects such as cell cycle arrest, apoptosis, or differentiation.

Result of Action

This compound shows strong cytostatic activity towards mastocytoma cells . This suggests that the compound may halt the cell cycle, preventing the proliferation of these cells. The exact molecular and cellular effects of this compound’s action, however, may vary depending on the specific cellular context and environment.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Dihydrochlamydocin is known to interact with histone deacetylase (HDAC), an enzyme that plays a crucial role in the regulation of gene expression . By inhibiting HDAC, this compound can potentially influence various biochemical reactions .

Cellular Effects

This compound has been observed to inhibit proliferation of A7r5 rat aortic smooth muscle cells . It is also suggested that it may affect the blood-brain barrier (BBB), which could have significant implications for drug absorption and distribution .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its inhibitory action on HDAC . This inhibition can lead to changes in gene expression and potentially impact various cellular processes .

Metabolic Pathways

This compound is likely to be a cytochrome P450 substrate, which plays a significant role in drug metabolism . The two main isoforms responsible for drug metabolism are 2D6 and 3A4 .

Subcellular Localization

Understanding the subcellular localization of a compound is crucial as it can significantly impact its activity or function .

Properties

IUPAC Name |

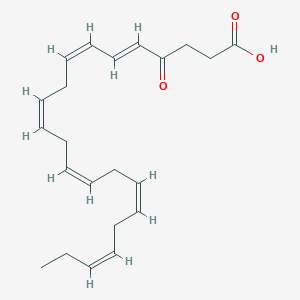

(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDMJAFJDQSE-RYFAJOAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

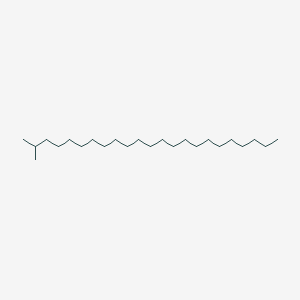

CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017904 | |

| Record name | Dihydrochlamydocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52574-64-8 | |

| Record name | Dihydrochlamydocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the conformation of Dihydrochlamydocin?

A1: this compound is a cyclic tetrapeptide with all four peptide units adopting a trans conformation, a unique feature observed for the first time in this molecule. [] This conformation is stabilized by two intramolecular 3 → 1 hydrogen bonds, forming seven-membered turns within the peptide structure. [] These structural characteristics are crucial for understanding its biological activity and interactions with target molecules.

Q2: How similar are the solution and solid-state structures of this compound?

A2: Studies using Nuclear Magnetic Resonance (NMR) have shown that the solution structure of [Ala4]-desdimethylchlamydocin, a close analog of this compound, is remarkably similar to the crystal structure of this compound. [] This similarity is evidenced by the close agreement between interproton distances determined from NMR parameters and those observed in the crystal structure. [] This finding suggests that the conformation of this compound observed in the solid state is likely maintained in solution, which is crucial for its biological activity.

Q3: Has this compound been successfully synthesized in the laboratory?

A3: Yes, stereoselective total synthesis methods have been developed for both this compound and its parent compound, Chlamydocin. [, , ] These synthetic approaches provide access to significant quantities of the compound for further biological evaluation and structure-activity relationship studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

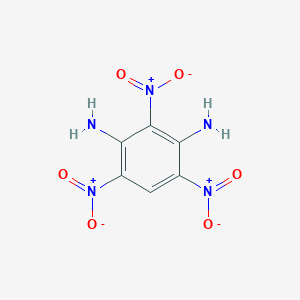

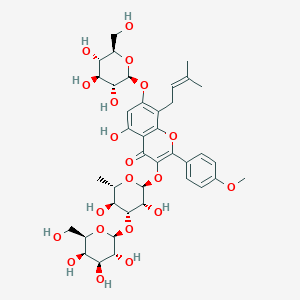

![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)